molecular formula C18H29N7O9 B12629754 L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine CAS No. 920015-10-7

L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine

Cat. No.: B12629754
CAS No.: 920015-10-7
M. Wt: 487.5 g/mol
InChI Key: PCNMJCCRRDXOEN-DCAQKATOSA-N
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Description

L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine is a peptide compound composed of six amino acids: L-asparagine, L-proline, glycine, L-serine, and two additional glycine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like serine.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Reagents like NBS (N-bromosuccinimide) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.

Scientific Research Applications

L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine methyl ester
  • L-Prolylglycyl-L-proline
  • L-Seryl-L-phenylalaninyl-L-prolylglycyl

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple glycine residues, which confer flexibility and potential for diverse interactions. This distinguishes it from other peptides with different amino acid compositions and sequences.

Properties

CAS No.

920015-10-7

Molecular Formula

C18H29N7O9

Molecular Weight

487.5 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H29N7O9/c19-9(4-12(20)27)18(34)25-3-1-2-11(25)17(33)23-6-14(29)24-10(8-26)16(32)22-5-13(28)21-7-15(30)31/h9-11,26H,1-8,19H2,(H2,20,27)(H,21,28)(H,22,32)(H,23,33)(H,24,29)(H,30,31)/t9-,10-,11-/m0/s1

InChI Key

PCNMJCCRRDXOEN-DCAQKATOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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